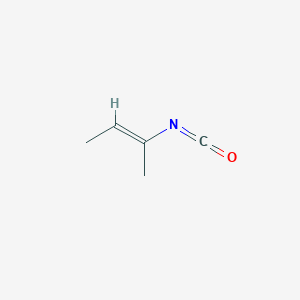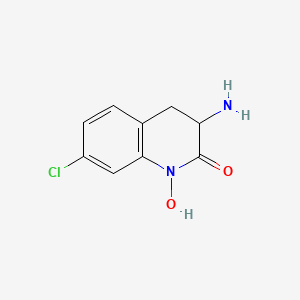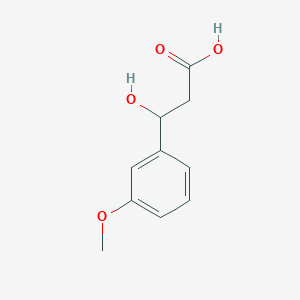
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid is a hydroxycinnamic acid derivative. This compound is known for its presence in various plants and its formation through the microbial transformation of dietary polyphenols . It is also referred to as hydroferulic acid and has been studied for its potential health benefits, including antioxidant and anti-obesity effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-3-methoxycinnamic acid using catalytic hydrogenation. This process typically employs palladium on charcoal as a catalyst and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of dietary polyphenols. Specific strains of bacteria, such as Lactobacillus plantarum, can convert 4-hydroxy-3-methoxycinnamic acid into this compound . This biotechnological approach is advantageous due to its sustainability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydroxycinnamic acid derivatives .
Applications De Recherche Scientifique
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its role in enhancing muscle strength and inhibiting protein catabolism.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: This compound is used in the production of dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and energy homeostasis . Activation of this receptor stimulates lipid catabolism, contributing to its anti-obesity effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A precursor in the synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid.
Ferulic acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Caffeic acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific interaction with the GPR41 receptor, which is not commonly observed with other similar compounds . This unique mechanism of action makes it a promising candidate for developing functional foods and therapeutic agents targeting metabolic disorders .
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
Clé InChI |
IJHBKSOZRYYPAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


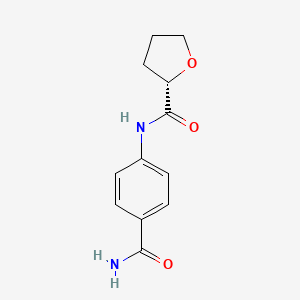
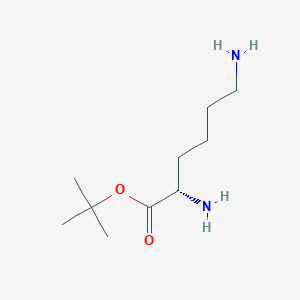
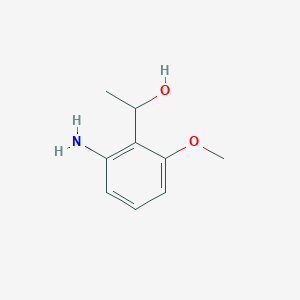
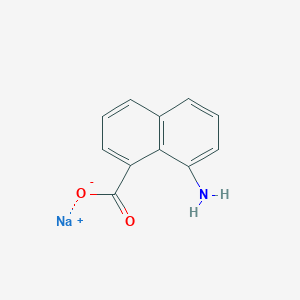
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
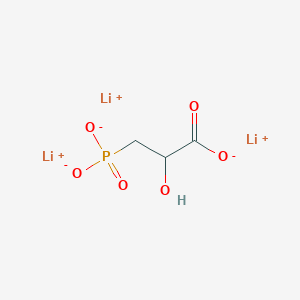
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)
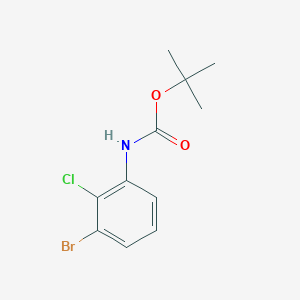
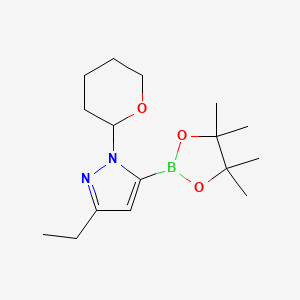
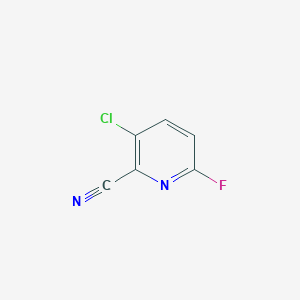
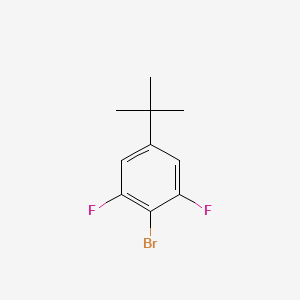
![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
